molecular formula C5H8N2O2S B1658110 2,4-Imidazolidinedione, 5-((methylthio)methyl)- CAS No. 59640-66-3

2,4-Imidazolidinedione, 5-((methylthio)methyl)-

Cat. No.: B1658110
CAS No.: 59640-66-3
M. Wt: 160.2 g/mol
InChI Key: LJMLJHMBQGSIQP-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-((methylthio)methyl)- is a chemical compound with the molecular formula C5H8N2O2S It is a derivative of imidazolidinedione, featuring a methylthio group attached to the 5-position of the imidazolidinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-((methylthio)methyl)- typically involves the reaction of imidazolidinedione with a methylthio-containing reagent. One common method is the alkylation of imidazolidinedione with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-((methylthio)methyl)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding the parent imidazolidinedione.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidinedione.

    Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Imidazolidinedione, 5-((methylthio)methyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-((methylthio)methyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity to its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 5-methyl-: Lacks the methylthio group, resulting in different reactivity and applications.

    2,4-Imidazolidinedione, 5-ethyl-: Contains an ethyl group instead of a methylthio group, leading to variations in chemical behavior and biological activity.

    2,4-Imidazolidinedione, 5-phenyl-:

Uniqueness

2,4-Imidazolidinedione, 5-((methylthio)methyl)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in various chemical transformations, making the compound versatile for different applications.

Properties

IUPAC Name

5-(methylsulfanylmethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-10-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMLJHMBQGSIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975039
Record name 4-[(Methylsulfanyl)methyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59640-66-3
Record name 2,4-Imidazolidinedione, 5-((methylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059640663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Methylsulfanyl)methyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(methylsulfanyl)methyl]imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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